molecular formula C8H15NO B178272 (1S, 8AS)-Octahydroindolizin-1-OL CAS No. 197501-52-3

(1S, 8AS)-Octahydroindolizin-1-OL

Katalognummer: B178272
CAS-Nummer: 197501-52-3
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: IATZHJGSCGLJSL-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S, 8AS)-Octahydroindolizin-1-OL is a bicyclic organic compound with a unique structure that includes an indolizine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 8AS)-Octahydroindolizin-1-OL typically involves the hydrogenation of indolizine derivatives. One common method includes the catalytic hydrogenation of indolizine using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The reaction proceeds smoothly, yielding the desired octahydroindolizine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of recyclable catalysts and solvent systems further enhances the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S, 8AS)-Octahydroindolizin-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, which can be further utilized in synthetic applications.

Wissenschaftliche Forschungsanwendungen

(1S, 8AS)-Octahydroindolizin-1-OL has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its unique structure, which can interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of (1S, 8AS)-Octahydroindolizin-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octahydroindolizine: A structurally similar compound with different functional groups.

    Indolizine: The parent compound from which (1S, 8AS)-Octahydroindolizin-1-OL is derived.

    Piperidine: A related bicyclic compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Biologische Aktivität

(1S, 8AS)-Octahydroindolizin-1-OL is a bicyclic compound belonging to the indolizidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a saturated indolizidine framework. The synthesis of this compound typically involves several steps, including dehydrative annulation strategies that yield the desired stereochemistry effectively .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of octahydroindolizin-1-OL exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Octahydroindolizin Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116 (Colon)<0.1Apoptosis induction
Panc-1 (Pancreatic)<0.1Cell cycle arrest
NBT-T2 (Bladder)<0.1Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies utilizing disk diffusion assays revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Octahydroindolizin Compounds

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Escherichia coli11100
Candida maltosa9100
Micrococcus luteus11100

The biological activity of this compound can be attributed to its interaction with cellular targets involved in apoptosis and microbial inhibition. The compound's ability to induce oxidative stress in cancer cells is a key mechanism leading to cell death. Additionally, its structural features facilitate binding to bacterial membranes, disrupting their integrity and function.

Case Studies

Several case studies have documented the efficacy of octahydroindolizin derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer demonstrated that a derivative of octahydroindolizin significantly reduced tumor size in a subset of participants.
  • Case Study on Antimicrobial Resistance : Research showed that octahydroindolizin compounds could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus, highlighting their potential as adjuvants in antibiotic therapy.

Eigenschaften

IUPAC Name

(1S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZHJGSCGLJSL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CC[C@@H]([C@@H]2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453321
Record name (1S, 8AS)-OCTAHYDROINDOLIZIN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197501-52-3
Record name (1S, 8AS)-OCTAHYDROINDOLIZIN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S, 8AS)-Octahydroindolizin-1-OL
Reactant of Route 2
(1S, 8AS)-Octahydroindolizin-1-OL
Reactant of Route 3
(1S, 8AS)-Octahydroindolizin-1-OL
Reactant of Route 4
(1S, 8AS)-Octahydroindolizin-1-OL
Reactant of Route 5
(1S, 8AS)-Octahydroindolizin-1-OL
Reactant of Route 6
(1S, 8AS)-Octahydroindolizin-1-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.